(S)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol, commonly referred to as a diethylamino derivative of phenylethanolamine, is a chiral compound with significant relevance in medicinal chemistry. Its structure features an amino group, a diethylamino moiety, and an ethanolic backbone, making it a candidate for various pharmaceutical applications. The compound is classified under the category of amino alcohols and is known for its potential biological activities.
This compound can be synthesized through various chemical pathways, and it has been identified in multiple chemical databases. Its unique structure allows it to interact with biological systems effectively, leading to its exploration in drug development.
The synthesis of (S)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol typically involves the following methods:
The synthetic route often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
The molecular formula of (S)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol is . The compound features:
(S)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol can participate in several chemical reactions:
The reactivity of this compound is influenced by steric factors and electronic properties imparted by the diethylamino group, which may stabilize certain intermediates during reactions.
The mechanism of action for (S)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol involves:
Research into its pharmacodynamics is ongoing, with studies focusing on its efficacy as a potential therapeutic agent in treating neurological disorders.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structure confirmation.
(S)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol has potential applications in various scientific fields:
Chiral amino alcohols represent privileged structural motifs in pharmaceutical chemistry due to their dual functionality and stereochemical versatility. These compounds serve as critical pharmacophores in numerous therapeutic agents, enabling precise molecular interactions with biological targets. The presence of both hydrogen-bond-donating (N–H, O–H) and hydrogen-bond-accepting (N, O) groups allows for enhanced target binding affinity, while their stereochemistry dictates pharmacological specificity and metabolic stability [2] [5]. Enzymatic studies demonstrate that chiral amino alcohols function as key intermediates in synthesizing complex drug molecules, particularly through asymmetric reductive amination pathways that achieve >99% enantiomeric excess (ee), a crucial requirement for minimizing off-target effects in active pharmaceutical ingredients (APIs) [5] [9]. Their application spans central nervous system (CNS) therapeutics, antimicrobials, and cardiovascular drugs, underscoring their fundamental role in rational drug design.
The molecular architecture of (S)-2-amino-2-(4-(diethylamino)phenyl)ethan-1-ol incorporates strategically positioned functional groups that synergistically enhance its bioactivity profile. The diethylamino group (–N(CH₂CH₃)₂) serves as a potent electron-donating substituent, significantly influencing the electronic properties of the adjacent phenyl ring. This modification enhances:
The para-substituted phenyl ring provides a planar, rigid scaffold essential for π-π stacking interactions with aromatic residues in enzyme binding pockets. This structural motif frequently appears in receptor ligands where planar recognition elements dictate binding specificity. Computational analyses confirm that the electron-rich aryl system enhances molecular polarization, with a topological polar surface area (TPSA) of 49.49 Ų – an optimal range for blood-brain barrier penetration in neuroactive compounds [1] [4].
(S)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol emerged as a synthetic target during the early 2000s amid growing interest in stereoselective routes to β-amino alcohols. Its CAS registry (1212818-50-2) formalized its identity in chemical databases, enabling standardized pharmacological evaluation [1] [3]. The compound gained prominence as an advanced intermediate for antitubercular therapeutics, particularly ethambutol analogs where stereochemistry directly influences antimicrobial potency [5]. The convergence of three research trends propelled its development: (1) advances in asymmetric catalysis enabling economical access to enantiopure amino alcohols; (2) structural biology insights revealing the significance of tertiary amine moieties in G-protein-coupled receptor (GPCR) modulation; and (3) sustainable chemistry initiatives promoting enzymatic synthesis routes. These developments positioned it as a versatile scaffold for exploratory medicinal chemistry programs.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7